molecular formula C9H8BrFO B1373218 1-(2-Bromo-4-fluorophenyl)propan-2-one CAS No. 1250021-16-9

1-(2-Bromo-4-fluorophenyl)propan-2-one

Cat. No.: B1373218
CAS No.: 1250021-16-9
M. Wt: 231.06 g/mol
InChI Key: NOUVOMJCKOALKS-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)propan-2-one can be synthesized through several methods. One common route involves the bromination of 4-fluoroacetophenone followed by a Friedel-Crafts acylation reaction. The reaction typically uses bromine as the brominating agent and aluminum chloride as the catalyst under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and acylation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. These interactions can modulate biological pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 1-(2-Bromo-4-chlorophenyl)propan-2-one
  • 1-(2-Bromo-4-methylphenyl)propan-2-one
  • 1-(2-Bromo-4-nitrophenyl)propan-2-one

Uniqueness: 1-(2-Bromo-4-fluorophenyl)propan-2-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties.

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVOMJCKOALKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342736
Record name 1-(2-Bromo-4-fluorophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250021-16-9
Record name 1-(2-Bromo-4-fluorophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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